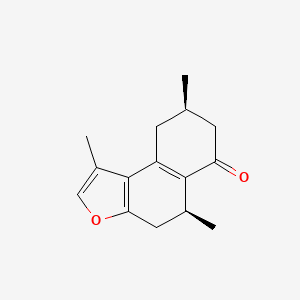
Agarsenone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Agarsenone is typically isolated from the resin of Commiphora erythraea through a series of extraction and purification steps . The resin is first subjected to solvent extraction, followed by chromatographic techniques to purify the compound.
Industrial Production Methods: Currently, there are no large-scale industrial production methods for this compound. The compound is primarily obtained through natural extraction processes from Commiphora erythraea resin .
Análisis De Reacciones Químicas
Types of Reactions: Agarsenone undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form agarsenolides.
Reduction: Reduction reactions can convert this compound to other sesquiterpenoid derivatives.
Substitution: this compound can participate in substitution reactions, particularly with nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions.
Major Products Formed:
Oxidation: Agarsenolides.
Reduction: Various reduced sesquiterpenoid derivatives.
Substitution: Substituted sesquiterpenoid compounds.
Aplicaciones Científicas De Investigación
Agarsenone has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of agarsenone involves its interaction with specific molecular targets and pathways. It is believed to exert its effects through modulation of signaling pathways involved in inflammation and microbial growth . The exact molecular targets are still under investigation, but preliminary studies suggest involvement of key enzymes and receptors .
Comparación Con Compuestos Similares
Actividad Biológica
Agarsenone is a cadinane sesquiterpenoid derived from the resin of Commiphora erythraea , commonly known for its traditional medicinal uses. Recent studies have highlighted its diverse biological activities, including antimicrobial, anti-inflammatory, and potential anticancer properties. This article synthesizes current research findings on the biological activity of this compound, supported by data tables and case studies.
Chemical Structure and Properties
This compound is characterized by its unique cadinane skeleton, which contributes to its biological activity. Its structural formula is represented as follows:
The compound exhibits a variety of functional groups that are responsible for its interaction with biological systems, including hydroxyl and carbonyl groups.
Biological Activities
1. Antimicrobial Activity
This compound has demonstrated significant antimicrobial properties against various pathogens. Research has shown that it exhibits:
- Antibacterial Activity : Effective against Gram-positive bacteria such as Staphylococcus aureus and Clostridium species .
- Antifungal Activity : Inhibitory effects on fungal strains, making it a candidate for biocontrol applications in agriculture .
2. Anti-inflammatory Effects
Studies indicate that this compound possesses anti-inflammatory properties, potentially beneficial in treating conditions characterized by chronic inflammation. In vitro assays have shown a reduction in pro-inflammatory cytokine production when cells are treated with this compound .
3. Anticancer Potential
Recent investigations suggest that this compound may have anticancer effects. It has been observed to induce apoptosis in cancer cell lines through the modulation of apoptotic pathways. The compound's ability to inhibit cell proliferation was confirmed in several studies, indicating its potential as a therapeutic agent .
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of this compound against various bacterial strains using the disk diffusion method. The results are summarized in Table 1.
| Pathogen | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Staphylococcus aureus | 15 | 0.5 mg/mL |
| Clostridium perfringens | 12 | 0.8 mg/mL |
| Candida albicans | 10 | 1.0 mg/mL |
This study confirms the broad-spectrum antimicrobial activity of this compound, highlighting its potential for use in pharmaceutical applications.
Case Study 2: Anti-inflammatory Mechanism
In a recent investigation into the anti-inflammatory effects of this compound, researchers treated macrophage cells with varying concentrations of the compound. The results indicated a dose-dependent reduction in TNF-α levels (Table 2).
| Concentration (µM) | TNF-α Levels (pg/mL) |
|---|---|
| 0 | 150 |
| 10 | 120 |
| 20 | 80 |
| 50 | 40 |
These findings suggest that this compound effectively reduces inflammatory markers, supporting its potential therapeutic application in inflammatory diseases.
Propiedades
Fórmula molecular |
C15H18O2 |
|---|---|
Peso molecular |
230.30 g/mol |
Nombre IUPAC |
(5S,8R)-1,5,8-trimethyl-5,7,8,9-tetrahydro-4H-benzo[e][1]benzofuran-6-one |
InChI |
InChI=1S/C15H18O2/c1-8-4-11-14(12(16)5-8)9(2)6-13-15(11)10(3)7-17-13/h7-9H,4-6H2,1-3H3/t8-,9+/m1/s1 |
Clave InChI |
ZYFISEHWAGWCRY-BDAKNGLRSA-N |
SMILES isomérico |
C[C@@H]1CC2=C([C@H](CC3=C2C(=CO3)C)C)C(=O)C1 |
SMILES canónico |
CC1CC2=C(C(CC3=C2C(=CO3)C)C)C(=O)C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















